What are the physical and chemical properties of 3,5-Dioxocyclohexanecarboxylic acid?
What are the physical and chemical properties of 3,5-Dioxocyclohexanecarboxylic acid?
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dioxocyclohexanecarboxylic acid, a bifunctional organic compound, presents a unique molecular architecture of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as in the broader chemical sciences.
Chemical and Physical Properties
3,5-Dioxocyclohexanecarboxylic acid, also known by synonyms such as 1,3-Cyclohexanedione-5-carboxylic acid and 5-Carboxycyclohexane-1,3-dione, is a solid, white to off-white powder at room temperature.[1][2] Its core structure features a cyclohexane ring functionalized with two ketone groups at positions 3 and 5, and a carboxylic acid group at position 1. This combination of functional groups imparts a versatile chemical reactivity to the molecule. The compound is sparingly soluble in water but demonstrates solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2][3]
Quantitative Data
A summary of the key physical and chemical properties of 3,5-Dioxocyclohexanecarboxylic acid is presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 3,5-Dioxocyclohexane-1-carboxylic acid | [4] |
| CAS Number | 42858-60-6 | [5] |
| Molecular Formula | C₇H₈O₄ | [5] |
| Molecular Weight | 156.14 g/mol | [5] |
| Physical Form | Solid, white to off-white powder | [1][2] |
| Melting Point | 178.5-180 °C | [2] |
| Boiling Point (Predicted) | 401.5 ± 45.0 °C | [2] |
| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.07 ± 0.20 | [2] |
| Solubility | Slightly soluble in DMSO and Methanol; Insoluble in water. | [2][3] |
Spectroscopic Characterization
The structural elucidation of 3,5-Dioxocyclohexanecarboxylic acid is accomplished through a combination of spectroscopic techniques. The expected spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine proton at the C1 position, the methylene protons at C2, C4, and C6, and the acidic proton of the carboxylic acid group. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The methine and methylene protons will exhibit complex splitting patterns due to spin-spin coupling.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and carboxylic acid functional groups, typically in the range of δ 160-210 ppm. The remaining carbons of the cyclohexane ring will appear at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of 3,5-Dioxocyclohexanecarboxylic acid is characterized by strong absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
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A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carboxylic acid, usually around 1700-1725 cm⁻¹.
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A strong C=O stretching band for the ketone groups, which may appear in a similar region to the carboxylic acid carbonyl or be slightly shifted.
Mass Spectrometry (MS)
Mass spectrometry will reveal the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 156.14. Fragmentation patterns may include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 3,5-Dioxocyclohexanecarboxylic acid are crucial for its application in research and development.
Synthesis of 3,5-Dioxocyclohexanecarboxylic Acid
A general procedure for the purification of a solid carboxylic acid involves the following steps:
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Dissolution: The crude solid is dissolved in a suitable solvent, such as a hot alcohol or an aqueous base.
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Filtration: Any insoluble impurities are removed by filtration.
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Crystallization: The solution is allowed to cool slowly, or acidified if dissolved in base, to induce crystallization of the pure compound.
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Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Determination of Physical Properties
Standard laboratory procedures are employed to determine the physical properties of the compound.
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Melting Point: The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the sample melts is recorded.
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Solubility: The solubility in various solvents is determined by adding a small, weighed amount of the solid to a known volume of the solvent at a specific temperature. The mixture is agitated, and the point at which no more solid dissolves is noted to determine the approximate solubility.
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pKa Determination: The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration. A solution of the carboxylic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.
Chemical Reactivity and Tautomerism
The presence of both diketone and carboxylic acid functionalities makes 3,5-Dioxocyclohexanecarboxylic acid a versatile building block in organic synthesis. The ketone groups can undergo a variety of reactions, including nucleophilic addition and condensation reactions. The carboxylic acid group can be converted to other functional groups such as esters, amides, and acid chlorides.
A significant aspect of the chemistry of 1,3-dicarbonyl compounds, including 3,5-Dioxocyclohexanecarboxylic acid, is keto-enol tautomerism. The diketo form can exist in equilibrium with its enol tautomer(s). This equilibrium is influenced by factors such as the solvent and the presence of acid or base catalysts.
Applications in Research and Development
3,5-Dioxocyclohexanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and materials.
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Pharmaceuticals: The cyclohexane-1,3-dione scaffold is a key structural motif in various natural products and synthetic drugs.[6] These compounds have been investigated for their potential as herbicides and for their inhibitory activity against certain enzymes.[6]
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Polymers: This compound can be utilized in the production of specialty polymers, contributing to materials with enhanced thermal and mechanical properties.
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Agrochemicals: It serves as a precursor in the synthesis of pesticides and herbicides.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a solid carboxylic acid, which would be applicable to 3,5-Dioxocyclohexanecarboxylic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Preparation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [mdpi.com]


